molecular formula C30H60O16S B3329127 MS-Peg12-thp CAS No. 552886-58-5

MS-Peg12-thp

Cat. No.: B3329127
CAS No.: 552886-58-5
M. Wt: 708.9 g/mol
InChI Key: QUOJIJQJLMOFCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MS-Peg12-thp is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is crucial for forming PROTAC molecules, which are designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

MS-Peg12-thp is synthesized through a series of chemical reactions involving polyethylene glycol and tetrahydropyranyl (THP) groups. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

MS-Peg12-thp undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with primary amines results in the formation of amide bonds, while reactions with thiols yield thioether bonds .

Scientific Research Applications

MS-Peg12-thp has a wide range of scientific research applications, including:

Mechanism of Action

MS-Peg12-thp functions as a linker in PROTAC molecules, which consist of two ligands connected by the linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. The PROTAC molecule brings the target protein and the E3 ubiquitin ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MS-Peg12-thp is unique due to its optimal length, which provides a balance between flexibility and stability in PROTAC molecules. This balance enhances the efficiency of target protein degradation compared to shorter or longer linkers .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H60O16S/c1-47(31,32)46-29-27-43-25-23-41-21-19-39-17-15-37-13-11-35-9-7-33-6-8-34-10-12-36-14-16-38-18-20-40-22-24-42-26-28-45-30-4-2-3-5-44-30/h30H,2-29H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOJIJQJLMOFCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H60O16S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

708.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MS-Peg12-thp
Reactant of Route 2
MS-Peg12-thp
Reactant of Route 3
Reactant of Route 3
MS-Peg12-thp
Reactant of Route 4
Reactant of Route 4
MS-Peg12-thp
Reactant of Route 5
Reactant of Route 5
MS-Peg12-thp
Reactant of Route 6
Reactant of Route 6
MS-Peg12-thp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.